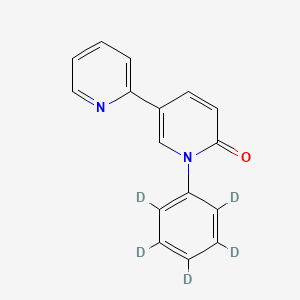

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

253.31 g/mol |

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one |

InChI |

InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D |

InChI Key |

JHBMGQOABUXDND-FSTBWYLISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C3=CC=CC=N3)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 chemical properties

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, a deuterated isotopologue of Pirfenidone. Pirfenidone is an established anti-inflammatory and anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] The incorporation of five deuterium atoms on the N-phenyl ring makes this compound an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth insights into the compound's synthesis, characterization, and application. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone, known pharmaceutically as Pirfenidone, is a small molecule that has demonstrated significant efficacy in slowing the progression of idiopathic pulmonary fibrosis.[2] Its mechanism of action is multifaceted, involving the downregulation of key pro-fibrotic and pro-inflammatory cytokines such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).

In the fields of pharmacokinetics, pharmacodynamics, and toxicology, the precise quantification of a drug and its metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is critical to the success of these methods. A SIL internal standard, such as this compound, co-elutes chromatographically with the analyte and exhibits identical behavior during sample extraction and ionization. This effectively corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[3]

The subject of this guide, this compound, is specifically designed for this purpose. The five deuterium atoms on the phenyl ring provide a 5 Dalton mass shift from the parent compound, allowing for clear differentiation in the mass spectrometer without significantly altering its physicochemical properties.

Physicochemical and Spectroscopic Properties

The physicochemical properties of the deuterated compound are expected to be nearly identical to its non-deuterated analog, Pirfenidone.

Data Summary

| Property | Value | Source(s) |

| Chemical Name | 1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one | [4] |

| Synonyms | Pirfenidone-d5 | [5] |

| Molecular Formula | C₁₆D₅H₇N₂O | [3] |

| Molecular Weight | 253.31 g/mol | [4] |

| Monoisotopic Mass | 253.126 Da | [6] |

| Appearance | White to pale yellow solid/powder | [7][8] |

| Melting Point | ~109 °C | [7][8] |

| Solubility | Sparingly soluble in water; Freely soluble in methanol, ethanol, acetone, and chloroform. | [2][8] |

| pKa | -0.2 ± 0.6 | [2] |

Spectroscopic Characterization

Mass spectrometry is the primary technique for the application of this compound. In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is observed.

-

Expected [M+H]⁺: m/z 254.1

-

Non-deuterated [M+H]⁺: m/z 249.1[9]

The 5-Dalton mass difference provides a distinct and interference-free channel for detection when used as an internal standard. In tandem mass spectrometry (MS/MS), specific fragmentation patterns are monitored.

-

Typical MRM Transition for Pirfenidone-d5: m/z 254.1 → [Product Ion]

-

Reported MRM Transition for Pirfenidone: m/z 186.1 → 65.1

The fragmentation pattern of the deuterated compound is expected to be similar to Pirfenidone, with potential mass shifts in fragments containing the deuterated phenyl ring.

NMR spectroscopy is essential for confirming the structure and the location of the deuterium labels.

-

¹H NMR: The spectrum is expected to be similar to that of Pirfenidone, but with the complete absence of signals corresponding to the five protons on the N-phenyl ring. The signals for the pyridone and pyridine ring protons would remain.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will show coupling to deuterium (C-D coupling), which typically results in multiplets and a slight upfield shift compared to the corresponding C-H signals in Pirfenidone. The signals for the pyridone and pyridine rings will be largely unaffected.

Synthesis and Purification

The synthesis of this compound is analogous to methods used for Pirfenidone, employing a deuterated starting material. A common and efficient route is the copper-catalyzed Chan-Lam coupling reaction.

Synthesis Workflow

Caption: Chan-Lam coupling for synthesis of the target compound.

Experimental Protocol: Synthesis

Causality: This protocol utilizes a Chan-Lam N-arylation, a reliable and high-yielding method for forming the N-aryl bond. Phenyl-d5-boronic acid is chosen as the deuterated starting material as it is commercially available and highly reactive in this type of coupling. Copper(II) acetate serves as the catalyst, and pyridine acts as both a base and a ligand to facilitate the reaction.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 eq), Phenyl-d5-boronic acid (1.2 eq), and Copper(II) acetate (1.5 eq).

-

Solvent and Base Addition: Add anhydrous dichloromethane (DCM) as the solvent, followed by anhydrous pyridine (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.

-

Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.

Application in Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Pirfenidone in biological matrices such as human plasma.

Bioanalytical Workflow

Caption: General workflow for Pirfenidone bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification in Human Plasma

Trustworthiness: This protocol is based on published and validated bioanalytical methods. The use of a simple protein precipitation step is rapid and efficient. The specified chromatographic conditions and MRM transitions provide the necessary selectivity and sensitivity for clinical pharmacokinetic studies.

-

Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Pirfenidone into blank human plasma.

-

Sample Preparation:

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of a working solution of this compound in methanol.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax Plus C18).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM aqueous ammonium formate containing 0.1% formic acid (e.g., 60:40, v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

Pirfenidone: m/z 186.1 → 65.1

-

Pirfenidone-d5: m/z 191.1 → 65.1 (Note: A common fragmentation is monitored)

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Pirfenidone/Pirfenidone-d5) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the curve.

-

Determine the concentration of Pirfenidone in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

Authoritative Grounding: Safety and handling procedures should be based on the Safety Data Sheet (SDS) for the non-deuterated analog, Pirfenidone, as the deuterated version is expected to have a similar toxicological profile.

-

Hazard Identification: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Pirfenidone in a research and clinical setting. Its chemical properties, being nearly identical to the parent drug, ensure it faithfully tracks the analyte through complex bioanalytical procedures. This technical guide has provided a framework for its synthesis, characterization, and application, grounded in established scientific principles and methodologies. The protocols and data presented herein should serve as a valuable resource for scientists engaged in the development and validation of robust bioanalytical assays for Pirfenidone.

References

-

JAMP (2024). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrJAMP Pirfenidone.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40632, Pirfenidone.

-

Thermo Fisher Scientific (2019). Pirfenidone - SAFETY DATA SHEET.

-

Wen, Y., et al. (2014). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Journal of Analytical Toxicology.

-

ChemicalBook (2023). Pirfenidone CAS#: 53179-13-8.

-

LookChem (2023). Cas 53179-13-8, Pirfenidone.

-

Google Patents (2019). US10472325B2 - Process for the synthesis of pirfenidone.

-

MedChemExpress (2025). Pirfenidone (Standard)-SDS.

-

Camber Pharmaceuticals (2021). SAFETY DATA SHEET Section 1: Identification Material Pirfenidone Tablets 267 mg & 801 mg.

-

ChemScene (2023). 1020719-62-3 | Pirfenidone-d5.

-

Chen, X., et al. (2019). Novel pirfenidone derivatives: synthesis and biological evaluation. Molecules.

-

Google Patents (2013). US8519140B2 - Method for synthesizing pirfenidone.

-

WIPO (2022). WO/2022/051984 SYNTHESIS METHOD FOR PIRFENIDONE.

-

Gu, C., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Medicinal Chemistry.

-

Kumari, N., et al. (2021). Enhancing the Pharmaceutical Properties of Pirfenidone by Mechanochemical Cocrystallization. Crystal Growth & Design.

-

ResearchGate (2014). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl3.

-

MedChemExpress (2024). This compound.

-

Kłosiński, M., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry.

-

Fisher Scientific (2024). This compound, TRC.

-

illuminated-Cell (2024). This compound.

-

ResearchGate (2007). Chemical shifts (ppm) in 1 H and 13 C NMR spectra of Hpir and MoO 2 (pir) 2 in d 6 -dmso.

-

LGC Standards (2024). This compound.

-

Frontiers Publishing Partnerships (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.

-

DailyMed (2023). Label: PIRFENIDONE tablet, film coated.

-

Agbios (2024). This compound.

-

ResearchGate (2017). Structure of Pirfenidone.

-

ResearchGate (2023). Synthesis of pyridinone with various reactions.

-

Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry.

-

Smolecule (2024). This compound.

-

PubChemLite (2025). 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.

Sources

- 1. LYT-100 [puretechhealth.com]

- 2. Deupirfenidone (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 3. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, a deuterated analog of a key intermediate in the preparation of the antiepileptic drug Perampanel.[1][2] The incorporation of deuterium into pharmaceutical compounds is a critical strategy in drug discovery and development, offering the potential to modulate pharmacokinetic and metabolic profiles.[3] This guide details a robust synthetic strategy, provides step-by-step experimental protocols, and discusses the analytical techniques required for the characterization and quality control of the final product. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for researchers in the field.

Introduction: The Significance of Deuterium Labeling

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has become an invaluable tool in pharmaceutical sciences.[4] Deuterated compounds can serve as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[3] Furthermore, the C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. This can result in an improved pharmacokinetic profile, including increased exposure and half-life, and potentially reduced formation of toxic metabolites.[3]

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone is a crucial precursor to Perampanel, a non-competitive AMPA receptor antagonist.[2] The synthesis of its d5 analog, with deuterium atoms on the N-phenyl ring, is of significant interest for metabolic studies and as a potential next-generation therapeutic agent. This guide will focus on a practical and efficient synthetic approach to this important molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The key disconnection is the C-N bond between the pyridone ring and the deuterated phenyl group. This leads to two primary building blocks: a suitably functionalized pyridone core and a deuterated phenylating agent.

Two main synthetic strategies are considered:

-

Strategy A: Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-C and C-N bonds. In this approach, a deuterated phenylboronic acid is coupled with a halogenated pyridone precursor. This is the preferred strategy due to the commercial availability and stability of boronic acids and the generally high yields and functional group tolerance of the Suzuki-Miyaura reaction.

-

Strategy B: Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds. This strategy would involve the coupling of a deuterated aniline with a halogenated pyridone. While also a viable route, the synthesis and handling of deuterated anilines can be more challenging than that of the corresponding boronic acids.

This guide will focus on the more robust and accessible Suzuki-Miyaura coupling strategy.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Key Intermediates

Synthesis of Phenyl-d5-boronic acid

Phenyl-d5-boronic acid is a critical starting material for the introduction of the deuterated phenyl group. It can be synthesized from commercially available bromobenzene-d5.

Experimental Protocol:

-

Grignard Reagent Formation: To a solution of bromobenzene-d5 (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Once the reaction begins, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C and slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C.

-

Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenyl-d5-boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Table 1: Reagents and Conditions for Phenyl-d5-boronic acid Synthesis

| Reagent | Molar Ratio | Key Considerations |

| Bromobenzene-d5 | 1.0 | Ensure high isotopic purity. |

| Magnesium Turnings | 1.2 | Activate if necessary. |

| Trimethyl borate | 1.5 | Add slowly at low temperature. |

| Anhydrous THF | - | Use dry solvents to avoid quenching the Grignard reagent. |

| Aqueous HCl | - | For hydrolysis of the borate ester. |

Synthesis of 3-Bromo-5-(pyridin-2-yl)pyridin-2(1H)-one

This pyridone precursor can be prepared from 5-(pyridin-2-yl)pyridin-2(1H)-one through bromination.

Experimental Protocol:

-

Bromination: To a suspension of 5-(pyridin-2-yl)pyridin-2(1H)-one (1 equivalent) in a suitable solvent such as acetic acid, add bromine (1.1 equivalents) dropwise at room temperature.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a reducing agent like sodium bisulfite to remove excess bromine. Neutralize the mixture with a base such as sodium bicarbonate. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Synthesis of this compound via Suzuki-Miyaura Coupling

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura coupling of the two key intermediates.

Diagram: Synthetic Pathway

Caption: Overall synthetic scheme for the target molecule.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 3-bromo-5-(pyridin-2-yl)pyridin-2(1H)-one (1 equivalent), phenyl-d5-boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Table 2: Typical Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Efficient for C-N and C-C bond formation. |

| Base | K2CO3, Cs2CO3 | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H2O, Toluene/H2O | A mixture of organic and aqueous phases is often optimal. |

| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity, purity, and the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is crucial for confirming the structure and assessing the level of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the N-phenyl ring will be significantly diminished or absent, depending on the isotopic purity. The remaining signals for the pyridone and pyridine rings should be consistent with the expected structure.[6]

-

¹³C NMR: The ¹³C NMR spectrum will show the presence of all 16 carbon atoms. The signals for the deuterated phenyl carbons will exhibit a characteristic splitting pattern (a multiplet) due to coupling with deuterium (spin I = 1), and their chemical shifts may be slightly altered compared to the non-deuterated compound.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms and confirm their positions in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the isotopic enrichment of the synthesized compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C16H7D5N2O.

-

Isotopic Distribution: The mass spectrum will show a molecular ion cluster with the base peak at M+5 compared to the non-deuterated analog.[6] The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.

-

Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation. It is important to note that the presence of deuterium can sometimes alter fragmentation pathways compared to the non-deuterated compound, which should be considered during spectral interpretation.[7]

Table 3: Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Absence or significant reduction of signals for the N-phenyl protons. |

| ¹³C NMR | Splitting of signals for the deuterated phenyl carbons. |

| HRMS | Molecular ion peak corresponding to the exact mass of C16H7D5N2O. |

| Isotopic Distribution | Base peak at M+5 relative to the non-deuterated compound. |

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low yield in Suzuki coupling | Inactive catalyst, inefficient base, or poor solvent choice. | Screen different palladium catalysts, bases, and solvent systems. Ensure proper degassing of the reaction mixture. |

| Incomplete deuteration | Low isotopic purity of starting materials or H/D exchange during work-up. | Use highly enriched deuterated starting materials. Minimize exposure to protic solvents during work-up. |

| Complex NMR spectra | Presence of impurities or regioisomers. | Purify intermediates and the final product thoroughly. Use 2D NMR techniques for structural elucidation. |

| Unexpected MS fragmentation | In-source back-exchange or altered fragmentation pathways. | Optimize MS conditions (e.g., use a milder ionization technique). Analyze the non-deuterated standard for comparison. |

Safety Considerations

-

Handling of Reagents: All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Pyrophoric Reagents: Grignard reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Bromine: Bromine is highly corrosive and toxic. It should be handled with appropriate caution and in a fume hood.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound. The presented Suzuki-Miyaura coupling strategy, utilizing readily accessible deuterated starting materials, offers a reliable method for obtaining this valuable isotopically labeled compound. The comprehensive protocols and analytical guidance provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize and characterize this and similar deuterated molecules, thereby advancing the exploration of their therapeutic potential.

References

-

Synthesis of 3-bromo-5-(2-pyrazinyl)-2(1H)-pyridone. (n.d.). PrepChem.com. Retrieved from [Link]

- Simple preparation method of Perampanel. (2019). Google Patents.

- Process for the preparation of perampanel. (2015). Google Patents.

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0000239). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.

-

1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated) (NP0043900). (n.d.). NP-MRD. Retrieved from [Link]

-

Perampanel. (n.d.). New Drug Approvals. Retrieved from [Link]

- Process for the preparation of perampanel. (2016). Google Patents.

-

Perampanel (antiepileptic) synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000239). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

This compound. (n.d.). Masstech Portal. Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved from [Link]

-

Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance II 400 FT spectrometers at ambient temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Suzuki coupling reactions of bromoarenes with phenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. Retrieved from [Link]

-

2(1H)-Pyridinone. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). illuminated Cell. Retrieved from [Link]

-

1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. (n.d.). PubChemLite. Retrieved from [Link]

-

1 H-and 13 C-NMR data for micrandilactone H in pyridine-d5 using an... (n.d.). ResearchGate. Retrieved from [Link]

-

Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation. (2015). PubMed. Retrieved from [Link]

-

Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | illuminated Cell [illuminatedcell.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy this compound [smolecule.com]

- 7. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Application of Deuterated 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 in Pharmaceutical Research and Development

Abstract

This technical guide provides an in-depth examination of Deuterated 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 (Pirfenidone-d5), a stable isotope-labeled analog of the anti-fibrotic drug Pirfenidone. We will explore the fundamental principles of its application, focusing on its critical roles as an internal standard in quantitative bioanalysis and as a tool in pharmacokinetic and metabolic research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will detail the causality behind experimental choices, present validated protocols, and provide visual workflows to ensure scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Significance of Pirfenidone and the Role of Deuteration

Pirfenidone: A Key Therapeutic Agent for Idiopathic Pulmonary Fibrosis

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone, commercially known as Pirfenidone, is an orally administered pyridinone compound with significant anti-inflammatory and anti-fibrotic properties.[1][2][3] It is a cornerstone therapy for Idiopathic Pulmonary Fibrosis (IPF), a chronic, progressive, and fatal lung disease characterized by the scarring of lung tissue.[2][4][5] The mechanism of action of Pirfenidone is multifaceted; it is understood to downregulate the production of key pro-fibrotic and pro-inflammatory mediators, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[1][4][6] By inhibiting these pathways, Pirfenidone can slow the decline in lung function and reduce disease progression in patients with IPF.[4][7][8]

The Deuterated Analog: Pirfenidone-d5

Deuterated this compound, hereafter referred to as Pirfenidone-d5, is a form of Pirfenidone where five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[9][10][11] This isotopic substitution creates a molecule that is chemically identical to Pirfenidone but has a higher mass. This seemingly subtle change confers significant advantages in specific scientific applications without altering the drug's fundamental biological activity.[12][13] The primary uses of Pirfenidone-d5 stem from this mass difference and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The two core applications we will explore are:

-

As a Stable Isotope-Labeled Internal Standard (SIL-IS) for highly accurate and precise quantification of Pirfenidone in biological matrices using mass spectrometry.[10][14][15]

-

As a Mechanistic Tool in Pharmacokinetic (PK) Studies to investigate drug metabolism via the kinetic isotope effect (KIE).[16][17][18]

Physicochemical Properties

The introduction of five deuterium atoms results in a predictable increase in the molecular weight of the compound, a key feature for its use in mass spectrometry.

| Property | 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (Pirfenidone) | This compound (Pirfenidone-d5) |

| Molecular Formula | C₁₆H₁₂N₂O | C₁₆H₇D₅N₂O |

| Molecular Weight | ~248.28 g/mol | ~253.31 g/mol [9] |

| Isotopic Enrichment | Not Applicable | Typically >98% |

| Chemical Structure | Phenyl group with 5 protium (¹H) atoms | Phenyl group with 5 deuterium (²H) atoms[9] |

Core Application I: The Gold Standard Internal Standard in Bioanalysis

The most prevalent and critical use of Pirfenidone-d5 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Pirfenidone in complex biological samples like plasma or tissue homogenates.[15][19]

The Rationale for a SIL-IS

Quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires an internal standard (IS) to correct for variability during sample processing and analysis.[14][20] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (the non-deuterated drug).[20][21]

-

Co-elution: Pirfenidone-d5 and Pirfenidone will behave almost identically during chromatographic separation, eluting at the same retention time.[21]

-

Identical Extraction Recovery: Both compounds will be extracted from the biological matrix with the same efficiency.

-

Compensation for Matrix Effects: Any suppression or enhancement of the ionization signal in the mass spectrometer's source caused by matrix components will affect both the analyte and the SIL-IS equally.[21]

The only significant difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the standard.[15][19] This ensures that the ratio of the analyte signal to the IS signal remains constant, even if sample loss or matrix effects occur, leading to superior accuracy and precision.[14][20]

Experimental Workflow & Protocol: Quantifying Pirfenidone in Human Plasma

This protocol outlines a typical validated method for determining Pirfenidone concentrations in human plasma using Pirfenidone-d5 as an internal standard.

Caption: Bioanalytical workflow for Pirfenidone quantification.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Pirfenidone-d5 in methanol (e.g., 100 µg/mL). This will be the Internal Standard (IS) spiking solution.

-

Prepare calibration standards by spiking known concentrations of Pirfenidone (e.g., ranging from 5 to 3000 ng/mL) into blank human plasma.[15]

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 10 µL of the IS spiking solution.

-

Causality: Adding the IS at the very beginning ensures it undergoes every subsequent step alongside the analyte, providing accurate correction for any losses.

-

Add 200 µL of acetonitrile.[22] This is a simple and effective way to precipitate plasma proteins, which would otherwise interfere with the analysis.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used for good separation.[22][23]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid helps to protonate the analytes for better ionization.

-

Flow Rate: ~0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring a specific precursor-to-product ion transition for each compound.

-

MRM Transitions (Example):

-

Causality: The precursor ion (m/z 186.1) corresponds to the protonated Pirfenidone molecule. In the mass spectrometer, this ion is fragmented, and a specific, stable product ion (m/z 92.1) is monitored. This two-stage filtering provides exceptional selectivity, eliminating interference from other molecules in the sample. The d5-analog has a precursor of m/z 191.1 due to the five deuteriums.

-

-

-

Data Analysis:

-

The instrument software integrates the chromatographic peaks for both the Pirfenidone and Pirfenidone-d5 MRM transitions.

-

A calibration curve is generated by plotting the ratio of the (Pirfenidone peak area / Pirfenidone-d5 peak area) against the known concentrations of the calibration standards.

-

The concentration of Pirfenidone in unknown samples is calculated from this curve using their measured peak area ratios.

-

Core Application II: Elucidating Metabolism via the Kinetic Isotope Effect

Beyond its use as an analytical standard, Pirfenidone-d5 is a valuable tool for investigating the metabolic fate of Pirfenidone, leveraging a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[18][24]

The Principle of the Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[18][25] The C-D bond is stronger and has a lower vibrational zero-point energy than a C-H bond.[25] Consequently, it requires more energy to break a C-D bond.[25]

Many drugs, including Pirfenidone, are metabolized by Cytochrome P450 (CYP) enzymes in the liver.[8] These reactions often involve the cleavage of a C-H bond as the rate-limiting step.[24] If a C-H bond targeted by a CYP enzyme is replaced with a C-D bond, the rate of that specific metabolic reaction can be significantly slowed down.[26][27] This slowing of metabolism due to deuteration is the practical manifestation of the KIE.[26]

Caption: The Kinetic Isotope Effect on drug metabolism.

Application in Drug Development

By strategically placing deuterium atoms on a drug molecule at known or suspected sites of metabolism, researchers can:

-

Identify Metabolic Pathways: By comparing the metabolite profile of Pirfenidone and Pirfenidone-d5, researchers can confirm which positions on the molecule are most susceptible to metabolic attack. A reduction in the formation of a specific metabolite from the deuterated compound strongly implicates that site in metabolism.

-

Improve Pharmacokinetic Profiles: In some cases, slowing down rapid metabolism can be therapeutically beneficial.[12][16] The KIE can lead to a longer drug half-life, reduced peak-to-trough concentration variability, and potentially a lower required dose or less frequent dosing.[12] This strategy has led to the development and FDA approval of deuterated drugs like deutetrabenazine.[13][16]

-

Reduce Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site of that metabolic reaction could shunt metabolism towards other, non-toxic pathways, improving the drug's safety profile.[16]

For Pirfenidone-d5, where the phenyl group is deuterated, its primary utility is in studying the role of aromatic hydroxylation in the drug's clearance. If this pathway is a major contributor to its metabolism, administering Pirfenidone-d5 would be expected to result in a longer plasma half-life compared to its non-deuterated counterpart.

Conclusion

Deuterated this compound is an indispensable tool in modern pharmaceutical science. Its primary application as a stable isotope-labeled internal standard provides the backbone for robust, accurate, and reproducible quantification of Pirfenidone in pharmacokinetic, toxicokinetic, and clinical monitoring studies. Furthermore, its use as a probe to investigate the kinetic isotope effect offers profound insights into the metabolic pathways governing the drug's disposition. This dual utility makes Pirfenidone-d5 a critical reagent for both preclinical and clinical development, enabling researchers to build a comprehensive understanding of Pirfenidone's behavior in biological systems and ultimately supporting the safe and effective use of this important anti-fibrotic therapy.

References

-

Bijleveld, Y., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

-

Della Latta, V., et al. (2020). Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence. Pharmacological Research, 155, 104694. Available at: [Link]

-

Ewles, M., & Goodwin, L. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]

-

Glick, A. (2024). What is the mechanism of Pirfenidone?. Patsnap Synapse. Available at: [Link]

-

Guttman, M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 803-807. Available at: [Link]

-

Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis, 6(9), 5884-5895. Available at: [Link]

-

Minicule. (n.d.). Pirfenidone: Uses, Interactions, Mechanism of Action, and More. Available at: [Link]

-

Wikipedia. (2024). Pirfenidone. Available at: [Link]

-

Zannikos, P. N., et al. (2017). A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers. Clinical Pharmacology in Drug Development, 6(5), 497-505. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available at: [Link]

-

Sterispharma. (n.d.). Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits. Available at: [Link]

-

Timmins, G. S. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. Available at: [Link]

-

Thomson, S. J. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News Perspect. Available at: [Link]

-

LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Available at: [Link]

-

Chinese Pharmaceutical Association. (n.d.). UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber. Available at: [Link]

-

Wen, Y. G., et al. (2014). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Journal of Analytical Toxicology, 38(9), 645-652. Available at: [Link]

-

Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Available at: [Link]

-

Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services, 53(9), 13-16. Available at: [Link]

-

Sun, W., et al. (2015). Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS. Journal of Chromatography B, 981-982, 14-18. Available at: [Link]

-

Wikipedia. (2024). Kinetic isotope effect. Available at: [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

-

Wikipedia. (2024). Deuterated drug. Available at: [Link]

-

ResearchGate. (n.d.). Determination of Pirfenidone in Rat Plasma by LC–MS-MS and Its Application to a Pharmacokinetic Study. Available at: [Link]

-

Al-kuraishy, H. M., et al. (2024). Pirfenidone use in fibrotic diseases: What do we know so far?. Journal of Taibah University Medical Sciences, 19(4), 643-652. Available at: [Link]

-

illuminated Cell. (n.d.). This compound. Available at: [Link]

-

Keating, G. M. (2015). Pirfenidone: A Review of Its Use in Idiopathic Pulmonary Fibrosis. Drugs, 75(10), 1131-1140. Available at: [Link]

-

Han, Y., et al. (2024). Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review. Frontiers in Medicine, 11, 1411279. Available at: [Link]

-

Oldham, J. M., et al. (2016). Role of pirfenidone in the management of pulmonary fibrosis. Therapeutics and Clinical Risk Management, 12, 1193-1203. Available at: [Link]

-

Cottin, V., & Maher, T. M. (2015). Long-term clinical and real-world experience with pirfenidone in the treatment of idiopathic pulmonary fibrosis. European Respiratory Review, 24(135), 1-10. Available at: [Link]

-

Frontiers Media. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 859663. Available at: [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 859663. Available at: [Link]

Sources

- 1. Pirfenidone - Wikipedia [en.wikipedia.org]

- 2. minicule.com [minicule.com]

- 3. Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sterispharma.com [sterispharma.com]

- 5. Long-term clinical and real-world experience with pirfenidone in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of pirfenidone in the management of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound [smolecule.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | illuminated Cell [illuminatedcell.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 19. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 24. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Portico [access.portico.org]

- 26. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5: Synthesis, Characterization, and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 (CAS No. 2733718-04-0), a deuterated isotopologue of a key intermediate in the synthesis of Perampanel. Perampanel is a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist used in the treatment of epilepsy.[1][2] This guide details the rationale for isotopic labeling, outlines a probable synthetic route, discusses methods of characterization, and provides in-depth protocols for its primary application as an internal standard in the bioanalytical quantification of Perampanel by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In modern drug development, understanding the pharmacokinetics (PK) and metabolism of a new chemical entity is paramount. Stable isotope labeling, the incorporation of non-radioactive heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a drug molecule, is a powerful technique in this endeavor.[3] Deuterated compounds, in particular, have gained significant attention for their utility in quantitative bioanalysis.

This compound is the deuterium-labeled version of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone. Its primary and critical role is to serve as an internal standard (IS) for the accurate quantification of its unlabeled counterpart or the final active pharmaceutical ingredient (API), Perampanel, in complex biological matrices such as plasma.[4][5]

The rationale for using a stable isotope-labeled internal standard (SIL-IS) is compelling. An ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[6] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring that it co-elutes chromatographically and experiences the same degree of matrix effects (e.g., ion suppression or enhancement).[6] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling precise and accurate quantification.[4][5]

Physicochemical Properties and Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1'-[(2,3,4,5,6-²H₅)phenyl]-1',6'-dihydro-[2,3'-bipyridin]-6'-one | |

| CAS Number | 2733718-04-0 | |

| Molecular Formula | C₁₆H₇D₅N₂O | [7] |

| Molecular Weight | 253.31 | [7] |

Synthesis and Purification

A plausible synthetic pathway involves the coupling of 5-(pyridin-2-yl)-2(1H)-pyridone with a deuterated phenylating agent.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

-

Starting Materials:

-

5-(pyridin-2-yl)-2(1H)-pyridone

-

Phenyl-d5-boronic acid

-

Copper(II) acetate monohydrate

-

Pyridine

-

Dichloromethane (DCM) as solvent

-

-

Reaction Setup:

-

To a solution of 5-(pyridin-2-yl)-2(1H)-pyridone in DCM, add phenyl-d5-boronic acid, copper(II) acetate monohydrate, and pyridine. The use of a copper catalyst is typical for N-arylation of pyridones with boronic acids (a Chan-Lam coupling reaction).[9]

-

-

Reaction Conditions:

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is filtered to remove the copper catalyst.

-

The filtrate is washed with water and brine to remove pyridine and other water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed before its use as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium.

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 254.1. This is a 5-dalton shift compared to the unlabeled analogue, which would appear at m/z 249.1.[7][10]

-

Fragmentation Pattern: The fragmentation pattern in MS/MS analysis should be similar to the unlabeled compound, with mass shifts in fragments containing the deuterated phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will be informative by its absence of signals. The characteristic multiplets for the phenyl group protons (typically in the 7.2-7.6 ppm range) will be absent or significantly diminished. The remaining signals for the pyridone and pyridine rings will be present.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will show coupling to deuterium (C-D coupling), resulting in multiplets instead of singlets, and may have slightly different chemical shifts due to the isotopic effect.

-

²H NMR: Deuterium NMR will show a signal corresponding to the deuterium atoms on the phenyl ring, confirming their presence.

Application in the Bioanalysis of Perampanel

The primary application of this compound is as an internal standard for the quantification of Perampanel in biological samples, a critical component of therapeutic drug monitoring (TDM) and pharmacokinetic studies.[5]

Background: Perampanel and its Mechanism of Action

Perampanel is a first-in-class, selective, non-competitive antagonist of AMPA receptors.[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[2] In epilepsy, excessive glutamatergic activity can lead to seizures.[2] Perampanel binds to an allosteric site on the AMPA receptor, which reduces the receptor's response to glutamate, thereby decreasing neuronal hyperexcitability.[2][11]

Caption: Bioanalytical workflow for Perampanel quantification using a deuterated internal standard.

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Perampanel and the IS in a suitable organic solvent (e.g., acetonitrile or methanol).

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add a fixed volume of the IS working solution.

-

Add 150-200 µL of cold acetonitrile to precipitate plasma proteins. [5] * Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

| Parameter | Typical Value |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Perampanel) | m/z 350.2 → 247.4 or 350.3 → 219.1 |

| MRM Transition (IS) | m/z 355.0 → 248.2 or 355.3 → 220.0 |

Note: Specific MRM transitions may vary slightly depending on the instrument and optimization. [4][5] 4. Data Analysis:

- A calibration curve is constructed by plotting the ratio of the peak area of Perampanel to the peak area of the IS against the known concentrations of the calibration standards.

- The concentration of Perampanel in the unknown samples is then calculated from this calibration curve.

Conclusion

This compound is a critical tool for researchers and drug development professionals working with Perampanel. Its synthesis, while requiring specialized deuterated reagents, follows established chemical principles. Its true value lies in its application as a stable isotope-labeled internal standard, which is indispensable for the development of robust, accurate, and precise bioanalytical methods. The use of this compound in LC-MS/MS assays allows for reliable therapeutic drug monitoring and the elucidation of the pharmacokinetic profile of Perampanel, ultimately contributing to the safe and effective use of this important antiepileptic medication.

References

-

Practical Neurology. (2014, August 6). Perampanel: Novel Mechanism for the Management of Epilepsy. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Perampanel? Retrieved from [Link]

-

Epilepsy Foundation. (2012, September 6). Blocking Mechanism of the AMPA Receptor Antagonist Perampanel. Retrieved from [Link]

-

FYCOMPA.com. Perampanel Mechanism of Action. Retrieved from [Link]

-

YouTube. (2025, March 8). Pharmacology of Perampanel (Fycompa) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

-

Gao, P., & Zou, Q. (n.d.). Simple and Rapid LC-MS/MS Method for Determination of Perampanel in Human Plasma and Application to Bioequivalence Study. Retrieved from [Link]

-

Wang, Y., et al. (2022). LC-MS/MS assay for the therapeutic drug monitoring of perampanel in children with drug-resistant epilepsy. ResearchGate. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, March 17). Process for the preparation of Perampanel. Retrieved from [Link]

-

PubMed. (2022). Development and application of a novel LC-MS/MS method for human plasma concentration monitoring of perampanel in pediatric epilepsy patients. Retrieved from [Link]

-

New Drug Approvals. Perampanel. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A high-performance liquid chromatography-tandem mass spectrometry method for quantification of perampanel in human plasma: Effect of concomitant anti-seizure medications on perampanel concentration in patients with epilepsy. Retrieved from [Link]

-

ScienceOpen. (2022, April 11). LC-MS/MS assay for the therapeutic drug monitoring of perampanel in children with drug-resistant epilepsy. Retrieved from [Link]

- Google Patents. CN110028442B - Simple preparation method of Perampanel.

-

Masstech Portal. This compound. Retrieved from [Link]

-

PubMed Central. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Retrieved from [Link]

-

WIPO Patentscope. WO/2016/147104 NOVEL PROCESS FOR THE PREPARATION OF PERAMPANEL AND ITS INTERMEDIATES THEREOF. Retrieved from [Link]

-

Peeref. Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Retrieved from [Link]

-

ResearchGate. (2023, June 27). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Retrieved from [Link]

-

Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

Bioanalysis Zone. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]

-

ResearchGate. Synthesis of pyridinone with various reactions. Retrieved from [Link]

-

PubChemLite. 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. Retrieved from [Link]

-

PubMed. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]

-

PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Retrieved from [Link]

-

ResearchGate. (1994, March). Use of an internal standard to measure pyridinoline and deoxypyridinoline in urine[1]. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectrum of 8 (pyridine-d5, 500 MHz). Retrieved from [Link]

Sources

- 1. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 2. What is the mechanism of Perampanel? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Secure Verification [machinery.mas.bg.ac.rs]

- 5. researchgate.net [researchgate.net]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. Buy this compound [smolecule.com]

- 8. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]

- 9. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (C16H12N2O) [pubchemlite.lcsb.uni.lu]

- 11. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]

An In-depth Technical Guide to the Biological Activity of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyridone nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic and steric properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, make it a versatile building block in drug design.[1] This guide delves into the biological landscape of a specific pyridone derivative, 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone. While this parent compound is a crucial intermediate in the synthesis of the marketed antiepileptic drug Perampanel, its intrinsic biological activities and potential as a lead structure for novel therapeutics warrant a detailed exploration.[2][3] This document will serve as a technical resource for researchers, providing a comprehensive overview of its known biological context, methodologies for its investigation, and insights into its therapeutic potential.

The Core Biology: A Non-Competitive Antagonist of the AMPA Receptor

The primary and most well-documented biological activity of the 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone scaffold is its role as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3] This activity is exemplified by its derivative, Perampanel, which exhibits potent AMPA receptor antagonism with an IC50 of 60 nM in an in vitro AMPA-induced Ca2+ influx assay.[1][3]

Mechanism of Action: Allosteric Modulation

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors, including the AMPA receptor, are crucial for fast synaptic transmission. Overactivation of these receptors is implicated in various neurological disorders, most notably epilepsy. The 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone scaffold, as seen in Perampanel, does not compete with glutamate for its binding site on the AMPA receptor. Instead, it binds to an allosteric site, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[4] This non-competitive mechanism offers a distinct advantage, as its efficacy is not dependent on the concentration of the endogenous ligand.

The following diagram illustrates the proposed mechanism of action at the AMPA receptor:

Caption: General synthetic workflow for 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone.

Detailed Protocol:

A plausible synthetic approach involves the Suzuki coupling of a suitable bromopyridine derivative with a pyridylboronic acid, followed by N-arylation and subsequent cyclization. A detailed, step-by-step protocol would require specific literature procedures for this exact molecule, which are often proprietary. However, a general procedure for the synthesis of similar pyridones is as follows:

-

Preparation of the Bipyridine Intermediate: A mixture of a 2-halopyridine and a pyridineboronic acid derivative is dissolved in a suitable solvent system (e.g., toluene/ethanol/water). A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) are added. The reaction mixture is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS.

-

N-Phenylation and Cyclization: The resulting bipyridine intermediate is then subjected to conditions that facilitate the formation of the pyridone ring with the phenyl substituent at the nitrogen atom. This can involve various cyclization strategies depending on the specific precursors used.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone.

In Vitro Biological Assays

This assay determines the affinity of the test compound for the AMPA receptor.

-

Principle: Competitive binding assay using a radiolabeled AMPA receptor antagonist (e.g., [3H]-AMPA) and cell membranes prepared from a tissue rich in AMPA receptors (e.g., rat cerebral cortex).

-

Protocol:

-

Prepare cell membrane homogenates from rat cerebral cortex.

-

Incubate the membrane preparation with a fixed concentration of [3H]-AMPA and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

This assay measures the functional effect of the compound on AMPA receptor-mediated currents.

-

Principle: Whole-cell patch-clamp recording from neurons (e.g., cultured hippocampal neurons or cells expressing recombinant AMPA receptors).

-

Protocol:

-

Culture primary neurons or transfected HEK293 cells expressing AMPA receptors.

-

Perform whole-cell patch-clamp recordings.

-

Apply glutamate or an AMPA receptor agonist to elicit an inward current.

-

Apply the test compound at various concentrations and measure the inhibition of the agonist-induced current.

-

Determine the IC50 value for the inhibition of the AMPA receptor-mediated current.

-

This assay assesses the general toxicity of the compound on cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Seed cells (e.g., a cancer cell line like HepG2 or a neuronal cell line like SH-SY5Y) in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

-

Table 1: Summary of In Vitro Assays

| Assay | Purpose | Key Parameters Measured |

| AMPA Receptor Binding | Determine binding affinity | IC50 |

| Electrophysiology | Assess functional antagonism | IC50 |

| MTT Assay | Evaluate cytotoxicity | IC50 |

In Vivo Biological Evaluation

To assess the anticonvulsant activity of the compound in a physiological context, various animal models of epilepsy can be employed.

-

Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures. Seizures are induced by applying an electrical stimulus to the corneas of rodents.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model: This chemical-induced seizure model is used to screen for compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures when administered to rodents.

-

Kindling Model: This model of chronic epilepsy involves repeated sub-convulsive electrical or chemical stimulation of a specific brain region (e.g., the amygdala), leading to a progressive intensification of seizure activity.

Workflow for In Vivo Anticonvulsant Testing:

Caption: Workflow for in vivo evaluation of anticonvulsant activity.

Pharmacokinetic and Toxicological Considerations

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicological profile, is critical for its development as a therapeutic agent.

Table 2: Key ADME and Toxicology Parameters

| Parameter | Description | Importance |

| Solubility | The ability of the compound to dissolve in a solvent. | Affects absorption and formulation. |

| Permeability | The ability of the compound to cross biological membranes. | Crucial for oral bioavailability and reaching the target site. |

| Metabolic Stability | The susceptibility of the compound to metabolism by enzymes. | Determines the compound's half-life and potential for drug-drug interactions. |

| In Vitro Cytotoxicity | The toxicity of the compound to cells in culture. | Provides an early indication of potential toxicity. |

| In Vivo Toxicity | The adverse effects of the compound in a living organism. | Essential for determining the safety profile of the compound. |

While specific ADME and toxicology data for the parent compound 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone are not readily available in the public domain, studies on its derivative, Perampanel, can provide valuable insights. Perampanel exhibits good oral bioavailability and is extensively metabolized, primarily by cytochrome P450 enzymes. [5]

Conclusion and Future Directions

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone stands as a molecule of significant interest at the intersection of synthetic chemistry and neuropharmacology. Its core biological activity as a non-competitive AMPA receptor antagonist, demonstrated through its highly successful derivative Perampanel, underscores its potential as a foundational scaffold for the development of novel therapeutics for epilepsy and other neurological disorders characterized by glutamatergic excitotoxicity.

Future research should focus on several key areas:

-

Comprehensive Profiling of the Parent Compound: A thorough investigation of the in vitro and in vivo pharmacological and toxicological properties of the parent compound itself is warranted to establish a baseline for future drug design efforts.

-

Exploration of Broader Biological Activities: Given the diverse bioactivities of the pyridone scaffold, screening 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone and its analogs against a wider range of biological targets, including kinases and viral enzymes, could unveil new therapeutic applications.

-

Structure-Based Drug Design: Elucidating the crystal structure of the parent compound and its derivatives in complex with the AMPA receptor would provide invaluable insights for the rational design of next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.

By leveraging the knowledge outlined in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of the 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone scaffold.

References

-

Hibi, S., Ueno, K., Nagato, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600. [Link]

-

Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

-

Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848998. [Link]

-

Alafeefy, A. H., Al-Abdullah, N. A., Kadi, A. A., El-Azab, A. S., Abdel-Hamide, S. G., & Al-Deeb, O. A. (2012). Synthesis, anticancer activity and molecular docking of novel pyridinone–quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 548-553. [Link]

-

Wasidi, A. S., Hassan, A. S., & Naglah, A. M. (2020). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science, 10(04), 142-148. [Link]

-

Keskin, S. (2023). Design and Synthesis of Novel 1‐((1‐Phenyl‐1H‐1,2,3‐triazol‐4‐yl)methyl)pyridin‐2(1H)‐one Derivatives. ChemistrySelect, 8(39), e202302636. [Link]

-

Hanada, T., Hashizume, Y., Tokuhara, N., et al. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331–1340. [Link]

-

Soliman, A. M. M., Khodairy, A., & Ahmed, E. A. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-665. [Link]

-